Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate
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Overview
Description
Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate is a chemical compound that belongs to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of a bromine atom at the 3-position, a nitro group at the 6-position, and a methyl ester group at the 4-position of the indazole ring. It is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Indazoles can interact with various biological targets depending on their specific structures. They are known to have a broad range of chemical and biological properties and can act on multiple targets .
Mode of Action
The mode of action of indazoles can vary greatly depending on the specific compound and its targets. They can act as inhibitors, activators, or modulators of their targets .
Biochemical Pathways
Indazoles can affect various biochemical pathways. The specific pathways affected would depend on the targets of the specific indazole compound .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of indazoles can vary based on their specific structures. Some indazoles are known to have good bioavailability .
Result of Action
The molecular and cellular effects of indazoles can vary based on their specific targets and mode of action. They can have a range of effects, from anti-inflammatory to anticancer activities .
Action Environment
The action, efficacy, and stability of indazoles can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 3-nitroaniline, followed by cyclization to form the indazole ring. The final step involves esterification to introduce the methyl ester group. The reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate purification techniques such as recrystallization and chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas or metal hydrides.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Hydrolysis: Aqueous acid or base solutions.
Major Products
Substitution: Various substituted indazole derivatives.
Reduction: 3-amino-6-nitro-1H-indazole-4-carboxylate.
Hydrolysis: 3-bromo-6-nitro-1H-indazole-4-carboxylic acid.
Scientific Research Applications
Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-bromo-3-nitro-1H-indazole-4-carboxylate: Similar structure but with different positions of the bromine and nitro groups.
Methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate: Another positional isomer with distinct chemical properties.
Uniqueness
Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both electron-withdrawing (nitro) and electron-donating (ester) groups can create a unique electronic environment, making it a valuable compound for various research applications .
Properties
IUPAC Name |
methyl 3-bromo-6-nitro-2H-indazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3O4/c1-17-9(14)5-2-4(13(15)16)3-6-7(5)8(10)12-11-6/h2-3H,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXRTZIUWOQYVOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC2=NNC(=C12)Br)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646319 |
Source
|
Record name | Methyl 3-bromo-6-nitro-2H-indazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30646319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885519-75-5 |
Source
|
Record name | Methyl 3-bromo-6-nitro-2H-indazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30646319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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